1-Chloro-3-(4-nitrophenyl)benzene
CAS No.: 952-22-7
Cat. No.: VC3849673
Molecular Formula: C12H8ClNO2
Molecular Weight: 233.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952-22-7 |
|---|---|
| Molecular Formula | C12H8ClNO2 |
| Molecular Weight | 233.65 g/mol |
| IUPAC Name | 1-chloro-3-(4-nitrophenyl)benzene |
| Standard InChI | InChI=1S/C12H8ClNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H |
| Standard InChI Key | KUKNPNHETDDFSQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is 1-chloro-3-(4-nitrophenyl)benzene, reflecting its biphenyl structure. The parent benzene ring bears a chlorine atom at position 1 and a nitrophenyl group at position 3, with the nitro group (-NO₂) located para to the phenyl attachment point. The molecular formula is C₁₂H₈ClNO₂, with a molecular weight of 233.65 g/mol .
Key Structural Attributes:
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Chlorine Substituent: A strong electron-withdrawing group (EWG) that deactivates the benzene ring, directing electrophilic attacks to specific positions.
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Nitro Group: Further deactivates the aromatic system, making the compound resistant to electrophilic substitution but reactive toward nucleophilic agents.
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Spatial Arrangement: The meta relationship between chlorine and the nitrophenyl group introduces steric hindrance and electronic effects distinct from ortho or para isomers.
The canonical SMILES representation is C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-], and the InChIKey is KUKNPNHETDDFSQ-UHFFFAOYSA-N .
Synthetic Routes and Industrial Production
Suzuki-Miyaura Cross-Coupling
A more precise method involves the Suzuki-Miyaura coupling of 1-chloro-3-bromobenzene with 4-nitrophenylboronic acid. This palladium-catalyzed reaction (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) produces the target compound with high regioselectivity .
Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (1–2 mol%)
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Solvent: Toluene or dioxane
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Temperature: 80–100°C
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Yield: ~75–85%
Industrial Manufacturing
Industrial production employs continuous flow reactors for large-scale nitration, ensuring efficient heat dissipation and reduced side reactions. Process optimization focuses on minimizing waste and enhancing purity (>95%) .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch).
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NMR:
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution (NAS)
The nitro group’s electron-withdrawing effect activates the ring for NAS at positions ortho and para to itself. For example, reaction with sodium methoxide (NaOMe) in methanol substitutes chlorine with methoxy, forming 1-methoxy-3-(4-nitrophenyl)benzene .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 1-chloro-3-(4-aminophenyl)benzene, a precursor for azo dyes and pharmaceuticals .
Electrophilic Substitution Limitations
Due to the deactivating nitro and chlorine groups, electrophilic reactions (e.g., nitration, sulfonation) require harsh conditions and yield low conversions .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a building block for antimicrobial agents and kinase inhibitors. Derivatives with modified nitro groups show promise in targeting cancer pathways.
Material Science
Incorporated into polymers, it enhances thermal stability and UV resistance, making it suitable for coatings and electronic materials .
Agrochemicals
Used in synthesizing herbicides and pesticides, leveraging its halogen-nitrogen synergy for bioactivity .
Toxicological and Environmental Considerations
Environmental Persistence
Chloronitrobenzenes resist biodegradation, accumulating in aquatic systems. The compound’s logP of ~2.5 indicates moderate bioaccumulation potential .
Comparative Analysis with Structural Analogs
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